molecular formula C11H12ClN5O2 B12929300 N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide

Katalognummer: B12929300
Molekulargewicht: 281.70 g/mol
InChI-Schlüssel: ISIBOOILMPJEEI-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobut-2-en-1-yl group attached to the purine ring, along with an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of a purine derivative with a chlorobut-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The chlorobut-2-en-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antiviral or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: A related compound with a similar chlorobut-2-en-1-yl group but different structural features.

    N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: Another similar compound with slight variations in the purine ring structure.

Uniqueness

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide stands out due to its unique combination of the purine ring and chlorobut-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H12ClN5O2

Molekulargewicht

281.70 g/mol

IUPAC-Name

N-[7-[(E)-4-chlorobut-2-enyl]-6-oxo-1H-purin-2-yl]acetamide

InChI

InChI=1S/C11H12ClN5O2/c1-7(18)14-11-15-9-8(10(19)16-11)17(6-13-9)5-3-2-4-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18,19)/b3-2+

InChI-Schlüssel

ISIBOOILMPJEEI-NSCUHMNNSA-N

Isomerische SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)C/C=C/CCl

Kanonische SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)CC=CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.